molecular formula C17H15BrN2O5 B8403891 N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide CAS No. 713530-48-4

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide

Katalognummer: B8403891
CAS-Nummer: 713530-48-4
Molekulargewicht: 407.2 g/mol
InChI-Schlüssel: JEZCRVBCSUCMJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide: is a synthetic organic compound characterized by the presence of acetyl, benzyloxy, bromo, and nitro functional groups

Eigenschaften

CAS-Nummer

713530-48-4

Molekularformel

C17H15BrN2O5

Molekulargewicht

407.2 g/mol

IUPAC-Name

N-acetyl-N-(4-bromo-2-nitro-6-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C17H15BrN2O5/c1-11(21)19(12(2)22)17-15(20(23)24)8-14(18)9-16(17)25-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI-Schlüssel

JEZCRVBCSUCMJC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-])C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide typically involves multiple steps:

    Nitration: The starting material, 2-benzyloxy-4-bromo-phenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Acetylation: The nitrated compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the N-acetyl derivative.

    Amidation: Finally, the acetylated compound is reacted with acetic anhydride and a base such as sodium acetate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: N-acetyl-N-(2-benzyloxy4-bromo-6-amino-phenyl)-acetamide.

    Substitution: N-acetyl-N-(2-benzyloxy4-substituted-6-nitro-phenyl)-acetamide.

    Hydrolysis: 2-benzyloxy4-bromo-6-nitro-phenylamine and acetic acid.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl and benzyloxy groups may influence the compound’s binding affinity and specificity. The bromo group can serve as a site for further chemical modifications, enhancing the compound’s versatility in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-acetyl-N-(2-benzyloxy4-chloro-6-nitro-phenyl)-acetamide: Similar structure with a chloro group instead of a bromo group.

    N-acetyl-N-(2-benzyloxy4-bromo-6-amino-phenyl)-acetamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for diverse chemical transformations, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.